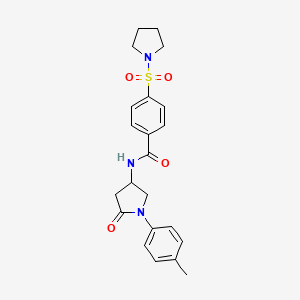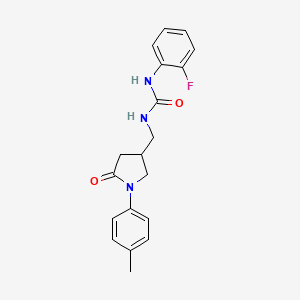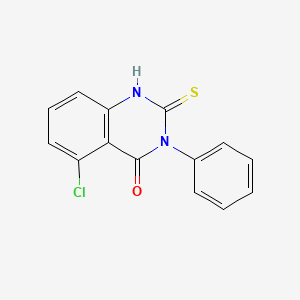![molecular formula C18H14O5 B2531560 Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate CAS No. 904502-14-3](/img/structure/B2531560.png)
Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, commonly referred to as MHOB, is a synthetic derivative of a natural product called resveratrol, which is found in grapes, berries, and other plants. MHOB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Renewable PET Synthesis
Researchers have explored the use of furan derivatives, similar to Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate, in the synthesis of biobased terephthalic acid precursors, which are vital for producing renewable polyethylene terephthalate (PET). Such studies focus on catalytic processes involving Diels–Alder and dehydrative aromatization reactions, showcasing the potential of biomass-derived furans in sustainable material production (Pacheco et al., 2015).
Photopolymerization
The compound has been linked to research on photoinitiated polymerization processes, where derivatives bearing chromophore groups demonstrate significant utility in creating polymers under UV irradiation. This reveals its potential in developing new materials and coatings with tailored properties through controlled polymerization techniques (Guillaneuf et al., 2010).
Biobased Polyesters
Studies have also indicated the utility of furan-based diols, akin to the structure of this compound, in the enzymatic synthesis of novel biobased polyesters. These materials are of interest due to their potential in replacing petroleum-based polymers, contributing to the development of sustainable plastics and fibers (Jiang et al., 2014).
Corrosion Inhibition
Research into the synthesis of related compounds has shown potential applications in corrosion inhibition, particularly for protecting mild steel in acidic environments. This demonstrates the broader applicability of such molecules in industrial processes, including manufacturing and maintenance, where corrosion resistance is crucial (Arrousse et al., 2021).
Electrical Conductivity and Electrochemical Properties
Further studies on substituted furanyl phenylene polymers, which include structural elements similar to this compound, have explored their electrical conductivity and electrochemical properties. These investigations are pertinent to the development of new electronic and optoelectronic devices, highlighting the importance of such molecules in advancing material science (Reynolds et al., 1993).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate” might also interact with multiple targets in the body.
Mode of Action
The mode of action of a compound is determined by its interactions with its targets. For example, some compounds can inhibit the activity of their targets, while others can enhance it .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of a compound’s action is the molecular and cellular effects it produces. For example, some compounds can cause cell death, while others can promote cell growth .
properties
IUPAC Name |
methyl 4-[(Z)-(6-hydroxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-7-13(19)9-14-16(10)17(20)15(23-14)8-11-3-5-12(6-4-11)18(21)22-2/h3-9,19H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPGDGDXMEOCS-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)



![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

